1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
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Overview
Description
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including potential anticancer, antibacterial, and antifungal properties . The presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves multistep reactions. One common synthetic route includes the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This intermediate is then reacted with various 1,2- and 1,3-binucleophiles to yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods often employ multicomponent condensation reactions (MCRs) as an alternative approach, which can streamline the synthesis process and improve yields .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Condensation: It reacts with active methylene derivatives, such as malononitrile and ethyl cyanoacetate, to form complex heterocyclic structures.
Common reagents used in these reactions include benzaldehyde, malononitrile, ethyl cyanoacetate, and various binucleophiles . The major products formed from these reactions are often substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives .
Scientific Research Applications
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR) and disrupting cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: Lacks the fluorophenyl group, which may result in different biological activities.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its chemical reactivity and biological properties.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile: The presence of a methoxy group can influence its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89454-06-8 |
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Molecular Formula |
C12H6FN5 |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H6FN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H |
InChI Key |
MWGOTTLCEZKSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)F |
Origin of Product |
United States |
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